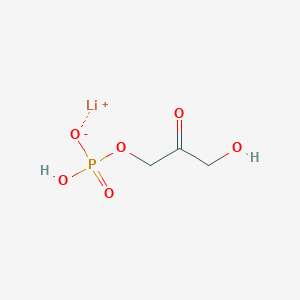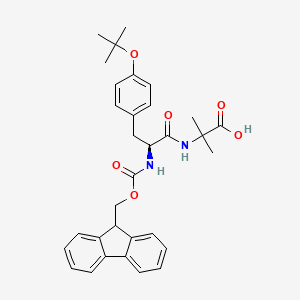
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of benzene, characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene typically involves multiple stepsThe reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous synthesis techniques. For example, a microreactor system can be used to achieve high-quality and efficient production. This system allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction might yield a compound with a different halogen, while a coupling reaction could produce a biaryl compound .
Scientific Research Applications
2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product. The pathways involved in these reactions are influenced by the presence of the fluorine, iodine, methoxy, and methyl groups, which affect the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-1-methoxy-4-methylbenzene
- 2,3-Difluoro-4-iodo-5-methoxy-1-methylbenzene
- 2,3-Difluoro-5-iodo-4-methoxy-1-methylbenzene
Uniqueness
Compared to similar compounds, 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents. The presence of both fluorine and iodine atoms, along with the methoxy and methyl groups, gives it distinct chemical properties that can be exploited in various applications. This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H7F2IO |
|---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
2,3-difluoro-1-iodo-5-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-4-6(12-2)3-5(11)8(10)7(4)9/h3H,1-2H3 |
InChI Key |
SPHDKCMLLHVXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)




![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)




![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)



